ATI-2138: A Technical Deep Dive into its Dual Kinase Inhibition Mechanism
ATI-2138: A Technical Deep Dive into its Dual Kinase Inhibition Mechanism
For Immediate Release
WAYNE, Pa. – ATI-2138, an investigational oral covalent inhibitor, is generating significant interest within the scientific community for its novel mechanism of action targeting both Interleukin-2-inducible T cell kinase (ITK) and Janus kinase 3 (JAK3). Developed by Aclaris Therapeutics, this first-in-class dual inhibitor has demonstrated potential in the treatment of T cell-mediated autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of ATI-2138's core mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.
Core Mechanism of Action: Dual Covalent Inhibition of ITK and JAK3
ATI-2138 is a novel small molecule that acts as a potent, selective, and irreversible covalent inhibitor of both ITK and JAK3.[1][2] This dual-targeted approach is designed to interrupt key T cell signaling pathways, thereby modulating the inflammatory responses that drive a range of autoimmune disorders.[1]
Interleukin-2-inducible T cell kinase (ITK) is a crucial enzyme in the T cell receptor (TCR) signaling pathway. Its inhibition is intended to affect T cell differentiation and activation.[1]
Janus kinase 3 (JAK3) is a key signaling kinase that partners with JAK1 to mediate the effects of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for lymphocyte proliferation and activation.[1]
By covalently binding to and irreversibly inhibiting both ITK and JAK3, ATI-2138 aims to provide a more comprehensive blockade of the signaling cascades that lead to the activation and proliferation of pathogenic T cells, which are central to many autoimmune and inflammatory conditions.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ATI-2138 from various preclinical and clinical studies.
Table 1: In Vitro Potency of ATI-2138
| Target | Assay Type | Metric | Value |
| ITK | Biochemical | IC50 | 0.18 nM |
| TXK | Biochemical | IC50 | 0.83 nM |
| JAK3 | Biochemical | IC50 | 0.52 nM |
| JAK1 | Biochemical | IC50 | >2200 nM |
| JAK2 | Biochemical | IC50 | >2200 nM |
| Tyk2 | Biochemical | IC50 | >2200 nM |
| Th17 Cells | Cellular | IC50 (IL-17A, IL-21, TNF-α production) | 47 nM |
| IL-2 induced IFN-γ | Human Whole Blood | IC50 | 10 nM |
| IL-15 induced IFN-γ | Human Whole Blood | IC50 | 7 nM |
Table 2: Efficacy of ATI-2138 in Preclinical Models
| Animal Model | Dosing | Key Findings |
| Mouse Collagen-Induced Arthritis | 100, 300, 1000 ppm in food | 92%, 99%, and 100% reduction in clinical arthritis scores, respectively. |
| Rat Adjuvant-Induced Arthritis | 10 and 30 mg/kg, oral | 49% and 68% reduction in inflammation; 51% and 74% reduction in histopathology scores. |
| Mouse T-Cell Transfer Colitis | 300 ppm in food | Dose-dependent reduction in distal and proximal colon and ileum histopathology scores. |
Table 3: Pharmacodynamic Effects in Phase 1 MAD Trial (Healthy Volunteers)
| Dose | Duration | Key Findings |
| 10mg to 80mg daily | 2 weeks | Dose-dependent inhibition of ITK and JAK3 exploratory PD biomarkers. Near maximal inhibition of T cell receptor function and cytokine signaling at 30 mg total daily dose. |
Table 4: Efficacy in Phase 2a Trial (Atopic Dermatitis)
| Endpoint | Timepoint | Result |
| Mean EASI Score Improvement | Week 12 | 60.5% (median = 76.8%) |
| Mean EASI Score Improvement | Week 4 | 70.5% (median = 71.9%) |
| Mean EASI Score Improvement | Week 8 | 70.7% (median = 76.3%) |
Key Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the evaluation of ATI-2138.
In Vitro Kinase Inhibition Assay (ITK/JAK3)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against ITK and JAK3.
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Reagents and Materials:
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Recombinant human ITK or JAK3 enzyme.
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Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
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ATP at a concentration near the Km for each enzyme.
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Substrate (e.g., a generic tyrosine kinase substrate peptide).
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ATI-2138 serially diluted in DMSO.
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ADP-Glo™ Kinase Assay kit for detection.
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384-well assay plates.
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Procedure:
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Prepare serial dilutions of ATI-2138 in kinase buffer.
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Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2 µL of the diluted ITK or JAK3 enzyme to each well.
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Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
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Data Analysis:
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The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
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Calculate the percent inhibition for each concentration of ATI-2138 relative to the vehicle control.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
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Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the induction and assessment of a collagen-induced arthritis model in mice to evaluate the in vivo efficacy of ATI-2138.
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Animals and Reagents:
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Male DBA/1 mice, 8-10 weeks old.
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Bovine type II collagen.
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Complete Freund's Adjuvant (CFA).
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Incomplete Freund's Adjuvant (IFA).
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ATI-2138 formulated for oral administration or mixed in chow.
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Induction of Arthritis:
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On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
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On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
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Treatment and Assessment:
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Begin treatment with ATI-2138 or vehicle control at a specified time point (e.g., at the time of the booster immunization or upon the first signs of arthritis).
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Monitor mice daily for the onset and severity of arthritis.
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Score each paw for inflammation, swelling, and erythema using a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse).
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Measure paw thickness using a caliper.
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At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
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T-Cell Transfer Model of Colitis
This protocol details the induction of colitis in immunodeficient mice via the transfer of naive T cells, a model used to assess the efficacy of ATI-2138 in inflammatory bowel disease.
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Animals and Reagents:
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Donor mice (e.g., wild-type C57BL/6).
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Recipient immunodeficient mice (e.g., RAG1-/-).
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Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB).
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ATI-2138 formulated for oral administration or mixed in chow.
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Induction of Colitis:
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Isolate splenocytes from donor mice.
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Enrich for CD4+ T cells using magnetic bead separation or flow cytometry.
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Sort the CD4+ T cells into naive (CD45RBhigh) and regulatory (CD45RBlow) populations using fluorescence-activated cell sorting (FACS).
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Inject a defined number of naive CD4+CD45RBhigh T cells intraperitoneally into the recipient immunodeficient mice.
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Treatment and Assessment:
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Begin treatment with ATI-2138 or vehicle control at a specified time point (e.g., at the time of cell transfer or after the onset of clinical signs).
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Monitor mice weekly for weight loss and signs of colitis (e.g., hunched posture, piloerection, diarrhea).
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At the end of the study, sacrifice the mice and collect the colons.
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Measure colon length and weight.
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Perform histological analysis of colon sections to assess inflammation, epithelial hyperplasia, and cellular infiltration.
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Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by ATI-2138 and a conceptual workflow of its evaluation.
Caption: Inhibition of the ITK Signaling Pathway by ATI-2138.
Caption: Inhibition of the JAK3 Signaling Pathway by ATI-2138.
Caption: ATI-2138 Development and Evaluation Workflow.
Conclusion
ATI-2138 represents a promising therapeutic candidate with a unique dual mechanism of action that potently and irreversibly inhibits both ITK and JAK3. The preclinical and early clinical data suggest that this approach effectively modulates T cell-mediated inflammation and translates to clinical efficacy in atopic dermatitis. Further investigation in other autoimmune and inflammatory diseases is warranted to fully elucidate the therapeutic potential of this novel dual kinase inhibitor.
